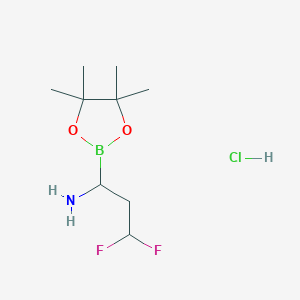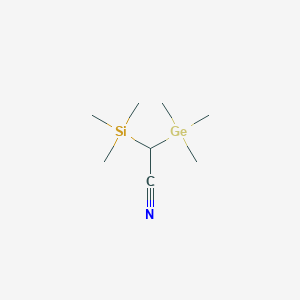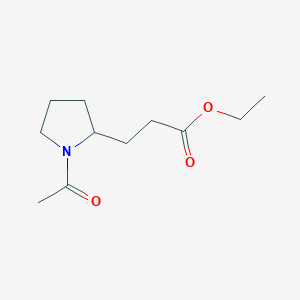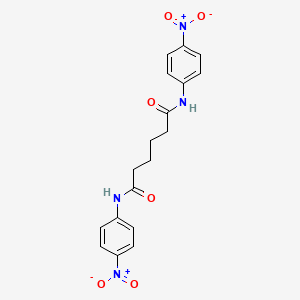
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid is an organic compound that features a maleimide group attached to a fluorinated benzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid typically involves the reaction of maleic anhydride with a fluorinated aromatic amine. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 25°C to 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The maleimide group can react with nucleophiles such as amines and thiols.
Cycloaddition: The compound can participate in cycloaddition reactions due to the presence of the activated double bond in the maleimide ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include secondary amines, thiols, and various nucleophiles. Reaction conditions typically involve organic solvents and mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions include substituted maleimides and various cycloadducts, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid involves its interaction with biological molecules through the maleimide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s fluorinated aromatic ring may also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the fluorine atom.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a different substituent on the aromatic ring.
Uniqueness
The presence of the fluorine atom in 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C11H6FNO4 |
|---|---|
Poids moléculaire |
235.17 g/mol |
Nom IUPAC |
5-(2,5-dioxopyrrol-1-yl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C11H6FNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |
Clé InChI |
GSPZBJNBAFAQRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)

![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)



